Pyrazole, 5-diacetylamino-1-(4-chlorobenzyl)-3-methyl-4-phenyl-
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Overview
Description
N-ACETYL-N-{1-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-N-{1-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the reaction of 4-chlorobenzyl chloride with 3-methyl-4-phenyl-1H-pyrazole in the presence of a base such as potassium carbonate. This is followed by acetylation using acetic anhydride to introduce the acetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ACETYL-N-{1-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-ACETYL-N-{1-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for conditions involving inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ACETYL-N-{1-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-ACETYL-N-{1-[(4-BROMOPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE
- N-ACETYL-N-{1-[(4-FLUOROPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE
Uniqueness
N-ACETYL-N-{1-[(4-CHLOROPHENYL)METHYL]-3-METHYL-4-PHENYL-1H-PYRAZOL-5-YL}ACETAMIDE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as bromophenyl or fluorophenyl groups.
Properties
Molecular Formula |
C21H20ClN3O2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-acetyl-N-[2-[(4-chlorophenyl)methyl]-5-methyl-4-phenylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-20(18-7-5-4-6-8-18)21(25(15(2)26)16(3)27)24(23-14)13-17-9-11-19(22)12-10-17/h4-12H,13H2,1-3H3 |
InChI Key |
NAJAXZOWLAXSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N(C(=O)C)C(=O)C)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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